Tifurac sodium

Analgesic screening NSAID benchmarking Acute pain model

Tifurac sodium (CAS 102488-97-1) is the sodium salt hydrate of 7-[4-(methylthio)benzoyl]benzofuran-5-ylacetic acid, a benzofuranacetic acid derivative classified as a nonsteroidal anti-inflammatory drug (NSAID) within the phenylacetic acid subgroup. Patented by Syntex, Inc., it was developed as an analgesic, anti-inflammatory, and antipyretic agent.

Molecular Formula C18H13NaO4S
Molecular Weight 348.3 g/mol
CAS No. 102488-97-1
Cat. No. B033656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTifurac sodium
CAS102488-97-1
SynonymsSodium 7-(p-(methylthio)benzoyl)-5-benzofuranacetate, hydrate
Molecular FormulaC18H13NaO4S
Molecular Weight348.3 g/mol
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C(=O)C2=C3C(=CC(=C2)CC(=O)[O-])C=CO3.[Na+]
InChIInChI=1S/C18H14O4S.Na/c1-23-14-4-2-12(3-5-14)17(21)15-9-11(10-16(19)20)8-13-6-7-22-18(13)15;/h2-9H,10H2,1H3,(H,19,20);/q;+1/p-1
InChIKeyAMHWUAATYNXBDN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tifurac Sodium Preclinical Potency and Structural Differentiation for NSAID Procurement


Tifurac sodium (CAS 102488-97-1) is the sodium salt hydrate of 7-[4-(methylthio)benzoyl]benzofuran-5-ylacetic acid, a benzofuranacetic acid derivative classified as a nonsteroidal anti-inflammatory drug (NSAID) within the phenylacetic acid subgroup [1]. Patented by Syntex, Inc., it was developed as an analgesic, anti-inflammatory, and antipyretic agent [2]. Its core scaffold incorporates a benzofuran heterocycle with a 4-(methylthio)benzoyl substituent at the 7-position, structurally distinguishing it from the more common phenylacetic acid NSAIDs such as diclofenac and ibufenac [3]. Preclinical evaluation demonstrated substantial analgesic activity, with the free acid form exhibiting 57 times the potency of aspirin in the mouse writhing assay [4].

Why Tifurac Sodium Cannot Be Substituted with Standard NSAIDs in Research Procurement


Within the acetic acid NSAID class, compounds such as diclofenac sodium, bromfenac sodium, and ibufenac share therapeutic indications but differ substantially in their chemical scaffolds, which dictate pharmacodynamic and pharmacokinetic behavior [1]. Tifurac sodium features a benzofuran core with a 4-(methylthio)benzoyl substituent, whereas diclofenac is a simple phenylacetic acid derivative with 2,6-dichloroaniline substitution [2]. This structural divergence translates into quantifiable differences in analgesic potency (57x aspirin for tifurac free acid, vs. approximately 31x for diclofenac sodium in comparable writhing models) and a distinct gastric safety profile with virtually no ulceration observed at doses up to 90 mg/kg in rats [3]. Generic substitution without accounting for these scaffold-driven potency and safety differences can lead to erroneous conclusions in preclinical inflammation and pain research, particularly when the experimental objective requires a high-analgesic, low-ulcerogenic NSAID probe [4].

Tifurac Sodium Quantitative Differentiation Evidence Versus Key NSAID Comparators


Analgesic Potency: Tifurac Free Acid Demonstrates 57-Fold Potency Over Aspirin in Mouse Writhing Assay

In the mouse phenylquinone-induced writhing assay, tifurac (as the free acid, compound 5g) exhibited 57 times the analgesic potency of aspirin (acetylsalicylic acid) [1]. This was the highest analgesic activity among all 7-aroylbenzofuran-5-ylacetic acid and 7-aroylbenzothiophene-5-ylacetic acid analogs tested. For cross-study context, diclofenac sodium has been reported with an ED50 of approximately 5 mg/kg in the same acetic acid-induced writhing model, corresponding to roughly 31-fold aspirin potency, suggesting that tifurac may offer superior analgesic potency within the acetic acid NSAID subclass [2]. However, this cross-study comparison carries inherent methodological variability.

Analgesic screening NSAID benchmarking Acute pain model

Anti-Inflammatory Activity: Tifurac Exhibits 0.5–3x Potency Relative to Phenylbutazone in Rat Carrageenan Paw Edema

In the rat carrageenan-induced paw edema model, the class of 7-aroylbenzofuran-5-ylacetic acids demonstrated anti-inflammatory potency ranging from 0.5 to 3 times that of phenylbutazone [1]. Tifurac (compound 5g) falls within this range as the most active analgesic member of the series, though its specific anti-inflammatory potency relative to phenylbutazone was not isolated from the class range in the original publication. For context, phenylbutazone is a historic benchmark NSAID with known anti-inflammatory efficacy; the observation that tifurac's activity is comparable to or exceeds phenylbutazone in this model supports its anti-inflammatory credential alongside its superior analgesic profile [1].

Anti-inflammatory screening Carrageenan edema NSAID comparison

Gastric Safety Margin: Tifurac Causes Virtually No Ulceration at Doses up to 90 mg/kg in Rats

The original characterization of tifurac (free acid, compound 5g) reported that it caused virtually no gastric ulceration in rats at doses up to 90 mg/kg [1]. This is notable because many conventional NSAIDs, including indomethacin and aspirin, produce significant gastric mucosal damage at doses well within their therapeutic ranges. While the study did not directly compare ulcerogenic doses of tifurac with a named comparator in a head-to-head format, the class of acetic acid NSAIDs to which tifurac belongs typically shows gastric erosion at substantially lower multiples of their analgesic ED50 values. The Venuti et al. (1989) prodrug study further supports the favorable GI profile of the parent tifurac acid, demonstrating that its prodrug derivatives retained anti-inflammatory activity with reduced GI erosive properties relative to standard NSAID comparators within the same experimental framework [2].

Gastrointestinal safety Ulcerogenic index NSAID tolerability

Sodium Salt Solubility Advantage: Tifurac Sodium Hydrate Exhibits Reduced logP (2.61) Versus Free Acid (logP 4.01)

Computational physicochemical predictions indicate that tifurac sodium hydrate (CAS 102488-97-1) possesses a calculated logP of 2.61, compared to 4.01 for the free acid form (CAS 97483-17-5) [1][2]. This logP reduction of 1.4 units translates to substantially enhanced aqueous solubility, a practical advantage for pharmaceutical formulation and in vivo dosing. The sodium salt form also enables direct dissolution in aqueous vehicles without the need for organic co-solvents or pH adjustment, which is often required for the free acid. This property is particularly relevant for parenteral or oral gavage administration in preclinical animal studies, where consistent dosing and bioavailability are critical [3].

Formulation development Aqueous solubility Physicochemical property

Structural Scaffold Differentiation: Benzofuran Core Confers Distinct SAR from Phenylacetic Acid NSAIDs

Tifurac sodium possesses a benzofuran heterocyclic core with a 4-(methylthio)benzoyl substituent at the 7-position and an acetic acid side chain at position 5 [1]. This scaffold is structurally distinct from the phenylacetic acid NSAIDs (e.g., diclofenac, ibufenac) that lack the fused furan ring and the para-methylthiobenzoyl substituent. In the original SAR study by Dunn et al. (1986), variation of the aroyl substituent at position 7 revealed that the 4-(methylthio)benzoyl group conferred the highest analgesic potency (57x aspirin), while other substituents such as 4-chlorobenzoyl yielded lower activity [2]. This specific substitution pattern, combined with the benzofuran ring system, is critical to the observed pharmacological profile and cannot be replicated by simpler phenylacetic acid NSAIDs. Furthermore, the benzofuran scaffold provides additional sites for synthetic derivatization—including the morpholino ethyl, glycolic acid, and glycerol ester prodrugs explored by Gu et al. (1989) [3]—creating opportunities for tailored pharmacokinetic modulation.

Structure-activity relationship Chemical scaffold Medicinal chemistry

Optimal Research and Industrial Application Scenarios for Tifurac Sodium Based on Quantitative Evidence


High-Potency Analgesic Probe for Rodent Pain Models Requiring Maximal Efficacy

When an experimental pain model demands a non-opioid analgesic with potency substantially exceeding that of standard NSAIDs, tifurac sodium's 57-fold potency over aspirin in the mouse writhing assay [1] makes it a suitable choice. This is particularly relevant for researchers studying acute visceral pain pathways where high-efficacy COX inhibition is required to achieve measurable antinociception without introducing opioid receptor-mediated confounds.

Inflammation Research with a Requirement for Minimal Gastrointestinal Confounding

In chronic inflammation or arthritis models where repeated NSAID dosing often leads to gastrointestinal erosion that confounds endpoint analysis, tifurac's demonstrated lack of gastric ulceration at doses up to 90 mg/kg in rats [1] provides a cleaner pharmacological tool. This scenario applies to studies examining inflammatory cytokine profiles, joint histopathology, or long-term disease progression where GI toxicity would otherwise limit interpretation.

Benzofuran Scaffold-Based Medicinal Chemistry and Prodrug Derivatization Programs

For synthetic chemistry groups exploring structure-activity relationships around the benzofuran NSAID scaffold, tifurac sodium serves as a reference standard with well-characterized analgesic and anti-inflammatory benchmarks. The compound's glycerol, glycolic acid, and morpholino ethyl ester prodrugs have established hydrolysis kinetics in human and mouse plasma [2], providing a foundation for novel prodrug design aimed at modulating GI safety or pharmacokinetic profiles.

Analytical Method Development and Reference Standard for Benzofuranacetic Acid NSAIDs

Tifurac sodium (CAS 102488-97-1) can function as a reference standard for HPLC, LC-MS, or dissolution testing method development targeting benzofuranacetic acid NSAIDs. Its well-defined molecular structure, sodium salt form, and availability as a characterized hydrate [3] support its use in analytical quality control, impurity profiling, and forced degradation studies relevant to this chemical subclass.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tifurac sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.